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Compound of Interest

Compound Name: Olomoucine II

Cat. No.: B1233773 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. Olomoucine II, a potent inhibitor of cyclin-

dependent kinases (CDKs), has emerged as a valuable tool in cell cycle research and

oncology. This guide provides a comprehensive comparison of Olomoucine II's reactivity with

its primary targets and other kinases, supported by experimental data and detailed protocols.

Olomoucine II, a 2,6,9-trisubstituted purine, demonstrates significant inhibitory activity against

several key regulators of the cell cycle. Its primary targets are members of the CDK family,

which play crucial roles in the progression of cellular division and transcription. However, like

many kinase inhibitors, Olomoucine II exhibits a degree of cross-reactivity with other kinases,

a factor that must be considered when interpreting experimental results.

Quantitative Analysis of Kinase Inhibition
The inhibitory potency of Olomoucine II is quantified by its half-maximal inhibitory

concentration (IC50), the concentration of the inhibitor required to reduce the activity of a

specific kinase by 50%. The following table summarizes the IC50 values of Olomoucine II
against a panel of kinases, highlighting its selectivity profile.
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Kinase Target IC50 (µM) Potency

CDK9/cyclin T 0.06 Very High

CDK2/cyclin E 0.1 Very High

CDK7/cyclin H 0.45 High

CDK1/cyclin B 7.6 Moderate

CDK4/cyclin D1 19.8 Low

ERK2 32 Very Low

Other Kinases (Panel of 10) >100 Negligible

The specific kinases in this panel with negligible inhibition are not publicly detailed in the cited

literature but are noted to have IC50 values exceeding 100 µM.

The data clearly indicates that Olomoucine II is a highly potent inhibitor of CDK9, CDK2, and

CDK7, with moderate to low activity against CDK1 and CDK4, respectively.[1] Notably, its

inhibitory effect on ERK2 is significantly weaker, and it displays minimal activity against a

broader panel of ten other kinases. This profile underscores its relative selectivity for the CDK

family, particularly the transcriptional (CDK9, CDK7) and cell cycle-regulating (CDK2)

members.

Signaling Pathway Interactions
The following diagram illustrates the primary signaling pathways affected by Olomoucine II,
highlighting its potent inhibition of key CDKs involved in cell cycle progression and

transcription.
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Caption: Olomoucine II's inhibitory effects on key cell cycle and transcriptional kinases.

Experimental Workflow for Kinase Inhibition Assay
The determination of Olomoucine II's IC50 values typically involves an in vitro kinase assay.

The following diagram outlines a general workflow for such an experiment.
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols
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The following is a representative protocol for an in vitro kinase inhibition assay, adaptable for

determining the IC50 of Olomoucine II against various kinases. This protocol is based on

established methodologies for radiometric kinase assays.

Objective: To determine the concentration at which Olomoucine II inhibits 50% of the activity of

a target kinase.

Materials:

Purified recombinant kinase (e.g., CDK2/cyclin E)

Specific peptide substrate for the kinase

Olomoucine II stock solution (in DMSO)

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

[γ-³²P]ATP

10% Trichloroacetic acid (TCA)

Phosphocellulose paper

Scintillation counter and fluid

Procedure:

Preparation of Reagents:

Prepare serial dilutions of Olomoucine II in kinase reaction buffer from the stock solution.

The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

Prepare a reaction mixture containing the purified kinase and its specific substrate in the

kinase reaction buffer.

Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP to achieve the desired

specific activity.
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Kinase Reaction:

In a microcentrifuge tube, combine the kinase/substrate mixture with each dilution of

Olomoucine II or vehicle control (DMSO).

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to

bind to the kinase.

Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is within the linear range.

Termination and Detection:

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper.

Wash the phosphocellulose paper extensively with 10% TCA to remove unincorporated [γ-

³²P]ATP.

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation

counter.

Data Analysis:

Calculate the percentage of kinase activity for each Olomoucine II concentration relative

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Olomoucine II concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

This detailed analysis of Olomoucine II's cross-reactivity provides researchers with the

necessary information to effectively utilize this inhibitor in their studies, ensuring accurate

interpretation of experimental outcomes and facilitating the development of more selective

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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